1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic organic compound that features a unique combination of azetidine, sulfonyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Thiophene Derivative Synthesis: The thiophene moiety is synthesized separately, often through methods like the Gewald reaction, which involves the condensation of ketones with sulfur and nitriles.
Coupling Reactions: The final step involves coupling the azetidine and thiophene derivatives through carbon-carbon bond-forming reactions, such as the use of organometallic reagents or cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, which could lead to new insights in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can interact with active sites, while the sulfonyl and thiophene groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(3-(Isopropylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
- 1-(3-(Butylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Comparison: Compared to similar compounds, 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is unique due to the specific combination of the isobutylsulfonyl and thiophene groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-11(2)10-21(18,19)13-8-16(9-13)15(17)5-4-14-12(3)6-7-20-14/h6-7,11,13H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICFIBVNVTMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.